

Eplerenone-d3: A Technical Guide to Commercial Availability and Synthesis

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Compound of Interest

Compound Name: **Eplerenone-d3**

Cat. No.: **B1165150**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and synthetic methodologies related to **Eplerenone-d3**. This deuterated analog of Eplerenone serves as a crucial internal standard for its quantification in various biological matrices, playing a vital role in pharmacokinetic and metabolic studies.

Commercial Suppliers and Availability

Eplerenone-d3 is readily available from a number of specialized chemical suppliers catering to the research and pharmaceutical development community. The products offered typically vary in purity, available quantities, and pricing. Below is a comparative summary of prominent commercial suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Additional Information
Cayman Chemical	31610	≥99% deuterated forms (d1-d3)	2.5 mg	\$759	Sold as a solid. Safety Data Sheet (SDS) and Product Insert are available for download. [1]
ESS Chem Co.	ESS0256	99.5% by HPLC; 99% atom D	10 mg, 25 mg, 50 mg, 100 mg	\$400 (10mg), \$750 (25mg), \$1,200 (50mg), \$2,000 (100mg)	Certificate of Analysis and SDS are available. The product is a white solid. [2]
Acanthus Research	EPL-16-001-25mg	-	25 mg	Contact for pricing	Product is pending QC. Custom packaging and larger sizes may be available upon request. [3]
Simson Pharma Limited	E660001	-	-	Contact for pricing	A Certificate of Analysis accompanies every compound. [4]
VIVAN Life Sciences	VLDL-01834	-	-	Contact for pricing	CoA, MASS, NMR, and HPLC data are provided

with the
compound.

Available
through
distributors
such as
Fisher
Scientific and
Altium.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

Toronto
Research
Chemicals
(TRC)

E588777

1 mg, 2.5 mg,
10 mg

Price on
request

Experimental Protocols: Synthesis of Eplerenone-d3

A detailed, publicly available experimental protocol specifically for the synthesis of **Eplerenone-d3** is not readily found in the scientific literature. However, based on the established synthetic routes for Eplerenone and general methods for isotopic labeling, a probable synthetic pathway can be outlined. The deuterated methyl group in **Eplerenone-d3** is introduced at the final esterification step.

Proposed Synthesis of **Eplerenone-d3**:

The synthesis of **Eplerenone-d3** would likely follow a similar pathway to the non-deuterated compound, with the key modification being the use of a deuterated methylating agent in the final step. One of the common routes to Eplerenone involves the preparation of the carboxylic acid precursor, 9,11 α -epoxy-17-hydroxy-3-oxo-17 α -pregn-4-ene-7 α ,21-dicarboxylic acid, γ -lactone.

Step 1: Synthesis of the Carboxylic Acid Precursor

Various multi-step synthetic strategies have been reported for the creation of the Eplerenone backbone, starting from materials like canrenone or other steroid precursors. These methods involve a series of reactions including cyanations, reductions, oxidations, and epoxidations to construct the core structure with the required stereochemistry.

Step 2: Deuteromethylation (Esterification)

The final step to yield **Eplerenone-d3** would be the esterification of the 7α -carboxylic acid group with a deuterated methyl source.

- Reactants:

- 9,11 α -epoxy-17-hydroxy-3-oxo-17 α -pregn-4-ene- $7\alpha,21$ -dicarboxylic acid, γ -lactone (Eplerenone carboxylic acid precursor)
- Deuterated methanol (CD₃OH) or a deuterated methylating agent like iodomethane-d3 (CD₃I).

- Reaction Conditions:

- Using Deuterated Methanol: The carboxylic acid precursor would be dissolved in an excess of deuterated methanol (CD₃OH) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. The mixture would be heated under reflux to drive the esterification reaction to completion. The reaction is an equilibrium process, and using a large excess of the deuterated alcohol helps to shift the equilibrium towards the product.
- Using Iodomethane-d3: Alternatively, the carboxylic acid could be deprotonated with a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetone. Subsequently, iodomethane-d3 (CD₃I) would be added to the reaction mixture to alkylate the carboxylate and form the methyl-d3 ester. This reaction is typically carried out at room temperature or with gentle heating.

- Work-up and Purification:

- Following the reaction, the mixture would be neutralized and the product extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer would then be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure.
- The crude **Eplerenone-d3** would then be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product of high purity.

Characterization:

The successful incorporation of the deuterium atoms and the overall structure of the final product would be confirmed by standard analytical techniques, including:

- Mass Spectrometry (MS): To confirm the molecular weight of **Eplerenone-d3** (417.51 g/mol) and the isotopic enrichment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the overall structure and the absence of the proton signal for the methyl ester group in the ¹H NMR spectrum, confirming the successful deuteration.

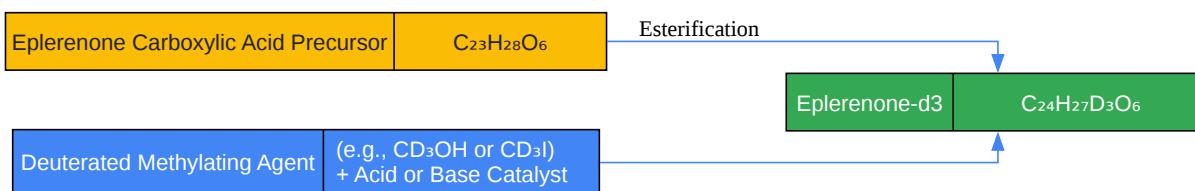
Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.



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Caption: Workflow for procuring and utilizing **Eplerenone-d3** in a research setting.



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Caption: Proposed final step in the synthesis of **Eplerenone-d3**.

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